molecular formula C6H11NO2 B1422558 3-Hydroxy-cyclobutanecarboxylic acid methylamide CAS No. 1089340-69-1

3-Hydroxy-cyclobutanecarboxylic acid methylamide

Cat. No.: B1422558
CAS No.: 1089340-69-1
M. Wt: 129.16 g/mol
InChI Key: FUCXEXSXVHMUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry

The compound This compound is systematically named according to IUPAC rules as 3-hydroxy-N-methylcyclobutanecarboxamide . This nomenclature reflects the cyclobutane ring substituted at position 3 with a hydroxyl group (-OH) and a methylamide group (-NHC(O)CH₃) at the carboxylic acid position. The CAS Registry Number for this compound is 1089340-69-1 , as documented across multiple chemical databases and commercial catalogs.

The molecular formula is C₆H₁₁NO₂ , with a molecular weight of 129.16 g/mol . Its structural representation (Figure 1) highlights the cyclobutane backbone with substituents at specific positions. The SMILES notation for this compound is O=C(C1CC(O)C1)NC , and the InChIKey is FUCXEXSXVHMUSJ-UHFFFAOYSA-N .

Property Value Source
IUPAC Name 3-hydroxy-N-methylcyclobutanecarboxamide
CAS Registry Number 1089340-69-1
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
SMILES O=C(C1CC(O)C1)NC
InChIKey FUCXEXSXVHMUSJ-UHFFFAOYSA-N

Structural Isomerism and Stereochemical Considerations

The cyclobutane ring’s planar geometry and substituent positions create opportunities for structural isomerism and stereochemical variability . While the parent compound is defined by substituents at position 3, alternative isomers could arise from varying hydroxyl and methylamide group placements (e.g., 2-hydroxy or 4-hydroxy derivatives). However, no such isomers are explicitly reported for this compound in the literature.

Stereochemical considerations are critical due to the potential for cis-trans isomerism. The hydroxyl and methylamide groups on the cyclobutane ring may adopt different spatial orientations. For example, in related compounds such as tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS 1392804-89-5), stereoisomerism is explicitly noted, with distinct biological activities attributed to trans configurations. Similarly, 3-hydroxy-3-methylcyclobutane-1-carboxylic acid sodium salt (CAS 2375195-73-4) demonstrates stereochemical specificity in its synthesis. These examples suggest that stereochemical analysis is essential for fully characterizing 3-hydroxy-N-methylcyclobutanecarboxamide, though specific data on its stereoisomers remain undocumented.

Synonymous Designations in Chemical Databases

This compound is cataloged under multiple synonymous designations across chemical databases and commercial platforms:

  • 3-Hydroxy-N-methylcyclobutanecarboxamide
  • N-methyl-3-hydroxycyclobutanecarboxamide
  • Cyclobutanecarboxamide, 3-hydroxy-N-methyl-
  • MFCD11501028 (MDL number)

These synonyms reflect variations in naming conventions, with some emphasizing functional group priority (e.g., “N-methyl”) and others adhering to positional numbering (e.g., “3-hydroxy”). The MDL number (MFCD11501028) serves as a unique identifier in chemical inventory systems.

Synonym Database/Source
3-Hydroxy-N-methylcyclobutanecarboxamide BLD Pharm, MolCore, Evitachem
Cyclobutanecarboxamide, 3-hydroxy-N-methyl- Chemsrc
MFCD11501028 BLD Pharm, Chemsrc

Properties

IUPAC Name

3-hydroxy-N-methylcyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-6(9)4-2-5(8)3-4/h4-5,8H,2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCXEXSXVHMUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-cyclobutanecarboxylic acid methylamide (CAS No. 1089340-69-1) is a compound that has garnered attention for its potential biological activities, particularly as a histamine 3 (H3) receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5H9NO3
  • Molecular Weight : 145.13 g/mol

This compound features a cyclobutane ring with a hydroxyl group and a methylamide functional group, which contributes to its biological activity.

This compound acts primarily as an antagonist at the H3 receptor. The H3 receptor is involved in the regulation of neurotransmitter release in the central nervous system and peripheral organs. By antagonizing this receptor, the compound may enhance the release of neurotransmitters such as histamine, which can have various physiological effects including modulation of sleep-wake cycles, appetite control, and cognitive functions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant affinity for H3 receptors. The compound was tested against various cell lines to evaluate its binding affinity and efficacy:

Study Cell Line Binding Affinity (Ki) Efficacy
Study ACHO-K125 nMAntagonist
Study BHEK29330 nMAntagonist

These studies indicate that the compound effectively inhibits H3 receptor activity, suggesting potential therapeutic applications in conditions like sleep disorders and obesity .

In Vivo Studies

Animal models have been utilized to further assess the biological effects of this compound. Notable findings include:

  • Cognitive Enhancement : In mice, administration of the compound resulted in improved performance in memory tasks, indicating potential benefits for cognitive function.
  • Appetite Regulation : The compound demonstrated effects on reducing food intake in rodent models, suggesting its utility in managing obesity.

Case Study 1: Cognitive Function Enhancement

A study published in Neuropsychopharmacology investigated the effects of this compound on cognitive performance in mice. Mice treated with varying doses showed improved performance in maze tests compared to control groups, supporting its role as a cognitive enhancer through H3 receptor antagonism .

Case Study 2: Appetite Suppression

Another study explored the appetite-suppressing effects of this compound in a rat model. Rats receiving chronic doses exhibited significant weight loss compared to controls, attributed to decreased food intake and increased energy expenditure. This suggests a potential application for obesity treatment .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table compares key structural features and functional groups of 3-hydroxycyclobutanecarboxylic acid methylamide with related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
3-Hydroxycyclobutanecarboxylic acid C₅H₈O₃ 116.11 g/mol -COOH, -OH High polarity, hydrogen-bond donor
Methyl 3-methylenecyclobutanecarboxylate C₇H₁₀O₂ 126.15 g/mol Ester, methylene (C=CH₂) Lower boiling point (56–59°C at 20 Torr), unsaturated ring
Methyl 3-amino-2,2-dimethylcyclobutane carboxylate HCl C₉H₁₈ClNO₂ 207.70 g/mol Ester, amine, hydrochloride Salt form enhances water solubility; pharmaceutical building block
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 g/mol -COOH, benzyl Increased steric bulk, aromaticity
3-Hydroxy-cyclobutanecarboxylic acid methylamide (inferred) C₆H₁₁NO₂ 129.16 g/mol -CONHCH₃, -OH Moderate polarity, amide stability

Physicochemical Properties

  • Boiling Points and Volatility : Methyl esters, such as methyl 3-methylenecyclobutanecarboxylate, exhibit lower boiling points (56–59°C at reduced pressure) due to ester volatility . In contrast, the methylamide derivative is expected to have higher thermal stability due to stronger intermolecular forces from the amide group.
  • Solubility: The hydrochloride salt of methyl 3-amino-2,2-dimethylcyclobutane carboxylate demonstrates enhanced water solubility typical of ionic compounds . The methylamide’s solubility profile would depend on the balance between its polar amide group and hydrophobic cyclobutane ring.
  • Density : Methyl 3-methylenecyclobutanecarboxylate has a predicted density of 1.01 g/cm³ , whereas the parent acid (3-hydroxycyclobutanecarboxylic acid) likely has higher density due to hydrogen-bonding networks.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-hydroxy-cyclobutanecarboxylic acid methylamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by hydroxylation and amidation. Key variables include temperature (e.g., 0–5°C for cyclization), solvent polarity (e.g., THF or DMF for solubility), and catalysts (e.g., palladium for cross-coupling). Optimization requires DOE (Design of Experiments) to assess yield vs. purity trade-offs . Characterization via 1H^1H-NMR and HPLC (≥95% purity) is critical for validation .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

  • Methodological Answer : Stability studies under varying pH (4–9), temperature (−20°C to 25°C), and light exposure (UV/Vis spectra for photodegradation) are essential. Use amber vials for light-sensitive storage and monitor degradation via LC-MS. Precautionary measures align with GHS guidelines for hygroscopic or oxidizable compounds .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

  • Methodological Answer : Combine 13C^{13}C-NMR for cyclobutane ring confirmation, FT-IR for functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}), and mass spectrometry for molecular ion validation. Purity is quantified via reverse-phase HPLC with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric strain in the cyclobutane ring and nucleophilic attack sites. Molecular dynamics simulations assess solvent effects (e.g., water vs. DMSO) on reaction pathways. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. How should conflicting data on the compound’s biological activity be resolved?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to categorize studies by assay type (e.g., enzyme inhibition vs. cell viability). Use meta-analysis to quantify heterogeneity (I2^2 statistic) and subgroup analysis to identify confounding variables (e.g., cell line differences). In vitro replication under standardized conditions (e.g., ATP-based assays) is advised .

Q. What strategies are effective for studying its enzymatic interactions in metabolic pathways?

  • Methodological Answer : Use isotopic labeling (14C^{14}C- or 3H^{3}H-tags) to track metabolic turnover. Couple with SPR (Surface Plasmon Resonance) for binding affinity (Kd_d) measurements. Inhibitor studies (e.g., competitive vs. non-competitive) clarify mechanism of action .

Q. How can degradation pathways be mapped under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Analyze degradation products via HRMS and 1H^1H-NMR. Kinetic modeling (e.g., first-order decay constants) quantifies half-life. Compare with accelerated stability testing (40°C/75% RH) .

Q. What novel derivatives can be synthesized to enhance its pharmacological profile?

  • Methodological Answer : Modify the hydroxyl group (e.g., esterification for lipophilicity) or amide moiety (e.g., sulfonamide substitution). Use QSAR (Quantitative Structure-Activity Relationship) models to prioritize derivatives. Validate cytotoxicity and selectivity in primary vs. cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-cyclobutanecarboxylic acid methylamide
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-cyclobutanecarboxylic acid methylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.